LX-1031

Übersicht

Beschreibung

LX-1031 ist ein potenter, oral verfügbarer Inhibitor der Tryptophan-5-Hydroxylase, einem Enzym, das für die Synthese von Serotonin entscheidend ist. Diese Verbindung wird hauptsächlich verwendet, um die periphere Serotoninkonzentration zu senken, ohne die Serotoninkonzentration im Gehirn zu beeinflussen . Es wurde auf sein Potenzial bei der Behandlung von Erkrankungen untersucht, die durch übermäßiges Serotonin gekennzeichnet sind, wie z. B. das diarrhöe-dominante Reizdarmsyndrom .

Wissenschaftliche Forschungsanwendungen

LX-1031 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Tryptophan-5-Hydroxylase hemmt, das Enzym, das für die Umwandlung von Tryptophan in 5-Hydroxytryptophan verantwortlich ist, einem Vorläufer von Serotonin . Durch die Reduzierung der Aktivität dieses Enzyms verringert this compound die Synthese von Serotonin im Magen-Darm-Trakt, ohne die Serotoninkonzentration im Gehirn zu beeinflussen . Diese selektive Hemmung wird durch die spezifische Bindung der Verbindung an die aktive Stelle des Enzyms erreicht, wodurch die Umwandlung von Tryptophan in 5-Hydroxytryptophan verhindert wird .

Wirkmechanismus

Target of Action

LX-1031, also known as LX1031 or J08E1J78GK, primarily targets Tryptophan 5-hydroxylase 1 (TPH1) . TPH1 is an enzyme predominantly found in the gastrointestinal tract . It plays a key role in the regulation of peripheral serotonin levels .

Mode of Action

This compound is designed to act locally in the gastrointestinal tract . It functions as a potent inhibitor of TPH1 , reducing the synthesis of serotonin (5-HT) peripherally .

Biochemical Pathways

By inhibiting TPH1, this compound reduces the production of 5-HT in the gastrointestinal tract . This leads to a decrease in the availability of serotonin for receptor activation in the gut . The reduction in serotonin synthesis is dose-dependent, with greater reductions observed at higher doses .

Pharmacokinetics

It is known that this compound is designed to act locally in the gastrointestinal tract . The target of this compound, TPH1, is an enzyme predominantly found in the gastrointestinal tract .

Result of Action

In clinical trials, this compound has shown promising results for the treatment of non-constipating irritable bowel syndrome (IBS-D), which is characterized by excess 5-HT . Patients who received this compound experienced significant improvement in global assessment of relief of IBS pain and discomfort, as well as improvements in stool consistency . These improvements were associated with a reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a marker of 5-HT metabolism .

Action Environment

The action of this compound is designed to be localized to the gastrointestinal tract, reducing the availability of serotonin for receptor activation without affecting serotonin levels in the brain or its central nervous system functions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors within the gastrointestinal environment.

Biochemische Analyse

Biochemical Properties

LX-1031 interacts with the enzyme tryptophan 5-hydroxylase (TPH), which is predominantly found in the gastrointestinal tract . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This interaction is significant as it allows this compound to regulate peripheral serotonin levels without affecting serotonin levels in the brain or its central nervous system functions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression of serotonin in the duodenum, jejunum, and ileum in a dose-dependent manner . Moreover, this compound has been associated with improved stool consistency and lower urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism, over a 28-day treatment period .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a tryptophan 5-hydroxylase (TPH) inhibitor . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This reduction in serotonin synthesis is thought to be the primary mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In ascending single-dose and multiple-dose (14 day) phase I clinical trials in healthy volunteers, this compound significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA; a marker of 5-HT metabolism) levels, starting by day 5 and persisting over the duration of exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce serotonin levels in the jejunum relative to control by approximately 33%, 51%, and 66% with the 15, 45, and 135 mg/kg/day doses respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan 5-hydroxylase (TPH), inhibiting its activity and thereby reducing the synthesis of serotonin .

Subcellular Localization

Given that its target, tryptophan 5-hydroxylase (TPH), is predominantly found in the gastrointestinal tract , it can be inferred that this compound may also primarily localize to this region.

Vorbereitungsmethoden

Die Synthese von LX-1031 umfasst die Herstellung eines substituierten Phenylalaninderivats. . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen, während gleichzeitig Kosten und Umweltauswirkungen minimiert werden .

Analyse Chemischer Reaktionen

LX-1031 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an das Phenylalanin-Rückgrat einzuführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

LX-1031 ist unter den Inhibitoren der Tryptophan-5-Hydroxylase einzigartig aufgrund seiner selektiven Wirkung auf die periphere Serotoninsynthese. Ähnliche Verbindungen umfassen:

Telotristat-Ethyl: Ein weiterer Tryptophan-Hydroxylase-Inhibitor zur Behandlung des Karzinoid-Syndroms.

Osilodrostat: Wird hauptsächlich für Erkrankungen im Zusammenhang mit der Cortisolsynthese eingesetzt, beeinflusst aber auch Serotonin-Pfade.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die periphere Serotoninkonzentration selektiv zu senken, ohne die Funktionen des zentralen Nervensystems zu beeinträchtigen, was es zu einem vielversprechenden Kandidaten für die Behandlung gastrointestinaler Störungen ohne zentrale Nebenwirkungen macht .

Eigenschaften

IUPAC Name |

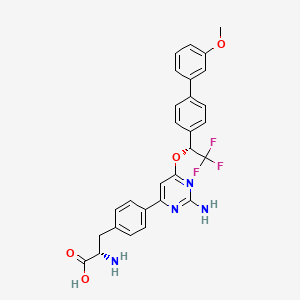

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUICFMGGQSMZ-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241544 | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |

| Record name | LX1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

945976-76-1 | |

| Record name | LX-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LX-1031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]

A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []

A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []

A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []

A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]

A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []

A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []

A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]

A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.